molecular formula C19H26N6O B6444672 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549036-48-6

4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No. B6444672
CAS RN: 2549036-48-6
M. Wt: 354.4 g/mol
InChI Key: QHVSBHOHZZGSCL-UHFFFAOYSA-N
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Description

This compound is a type of pyridinylpyrimidines . It is related to flumatinib, an antineoplastic tyrosine kinase inhibitor, which is currently in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML) .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like FT-IR, 1H-NMR, and 13C-NMR . The molecules are often connected by N–H…O and N–H…N hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated . For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and were found to be non-toxic .

Future Directions

The future directions for this compound could involve further development and testing. For instance, flumatinib, a related compound, is currently in Phase I clinical trials for the treatment of CML . Additionally, the FDA has designated other similar compounds for the treatment of Idiopathic Pulmonary Fibrosis .

properties

IUPAC Name

4-[2-methyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-16-21-18(13-19(22-16)25-9-11-26-12-10-25)24-7-5-23(6-8-24)15-17-3-2-4-20-14-17/h2-4,13-14H,5-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVSBHOHZZGSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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